N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide
Description
N-{[(2-(thiophen-2-yl)pyridin-4-yl)methyl]}oxolane-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a thiophene ring at the 2-position and a tetrahydrofuran (oxolane) carboxamide group at the 4-position. Its structure combines aromatic (pyridine, thiophene) and aliphatic (oxolane) moieties, conferring unique electronic and steric properties.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-4-6-19-10-12)17-9-11-3-5-16-13(8-11)14-2-1-7-20-14/h1-3,5,7-8,12H,4,6,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQKFJQSYYFSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the thiophene-pyridine intermediate: This step involves the coupling of thiophene and pyridine derivatives under conditions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents.
Introduction of the oxolane ring: The oxolane ring can be introduced through a nucleophilic substitution reaction where an appropriate oxolane derivative reacts with the thiophene-pyridine intermediate.
Formation of the carboxamide linkage: The final step involves the formation of the carboxamide bond, typically through an amide coupling reaction using reagents like carbodiimides or other amide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Amide Group Reactivity
The carboxamide moiety undergoes hydrolysis and substitution:
-
Acidic/Basic Hydrolysis : Cleavage of the amide bond under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions to yield oxolane-3-carboxylic acid and the pyridinylmethylamine precursor .
-
Nucleophilic Acyl Substitution : Reaction with isocyanates or acyl chlorides to form urea or secondary amides, as seen in thiophene carboxamide derivatives .
Example :
Pyridine Ring Modifications
The pyridine ring participates in electrophilic substitution and coordination chemistry:
-
Nitration/Sulfonation : Directed by the electron-withdrawing thiophene group, substitutions occur at the 3- or 5-position of the pyridine ring .
-
Metal Coordination : The pyridyl nitrogen binds to transition metals (e.g., Pd, Pt), enabling catalytic applications or supramolecular assembly .
Table : Electrophilic Substitution Reactions
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 3-nitro | Nitropyridine derivative | 40% |
| SO₃/H₂SO₄ | 5-sulfo | Sulfonated derivative | 35% |
Thiophene Functionalization
The thiophene ring undergoes halogenation and cross-coupling:
-
Bromination : Electrophilic bromination at the 5-position using NBS in DMF .
-
Suzuki Coupling : Pd-mediated coupling with aryl boronic acids to diversify the thiophene substituents .
Oxolane Ring Reactions
The tetrahydrofuran (oxolane) ring exhibits strain-driven reactivity:
-
Ring-Opening : Acid-catalyzed cleavage with HBr/AcOH to form diol intermediates .
-
Oxidation : Using NaIO₄ or RuO₄ to generate γ-lactones or ketones .
Example :
Catalytic and Metal-Mediated Reactions
-
C–H Activation : Pd-catalyzed functionalization of the pyridine or thiophene rings under oxidative conditions (e.g., K₂S₂O₈) .
-
Photoredox Catalysis : Visible-light-mediated alkylation of the carboxamide group using organic dyes (e.g., eosin Y) .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL, demonstrating potential as therapeutic agents in treating bacterial infections .
Anticancer Potential
The compound has also been studied for its anticancer properties. In vitro tests on various cancer cell lines suggest that it may induce cytotoxic effects selectively towards cancer cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies with minimal side effects. Compounds with similar structures have exhibited IC50 values in the low micromolar range against various cancer cell lines .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases. Studies have highlighted its potential to inhibit enzymes like acetylcholinesterase, which plays a significant role in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thiophene group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited selective cytotoxicity towards cancer cells. For example, compounds showed percent growth inhibitions (PGIs) of over 70% against several human cancer cell lines, suggesting their potential for further development into anticancer agents .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways. The thiophene and pyridine rings contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, we compare it to structurally related compounds from the dihydropyridine and thienopyridine families (see Table 1).
Table 1: Structural Comparison of Key Compounds
Key Differences and Implications
Core Structure: The target compound uses a pyridine-thiophene scaffold, whereas AZ331 and AZ257 are 1,4-dihydropyridines. Pyridine derivatives generally exhibit higher metabolic stability compared to dihydropyridines, which are prone to oxidation .
Substituent Effects :
- The oxolane-3-carboxamide group introduces conformational rigidity and hydrogen-bonding capacity, distinct from the thioether-linked aryl groups in AZ331/AZ255. This could reduce off-target effects by limiting flexibility.
- Bromophenyl (AZ257) and methoxyphenyl (AZ331) substituents confer varying electronic and steric profiles, influencing receptor selectivity. Bromine’s bulkiness may hinder binding in certain targets compared to the smaller methoxy group.
Pharmacological Activity :
- Dihydropyridines like AZ331/AZ257 are well-documented calcium channel blockers, but the pyridine-thiophene hybrid lacks direct evidence of this activity. Preliminary studies suggest it may instead target kinases or GPCRs due to its planar aromatic system .
Research Findings and Mechanistic Insights
Binding Affinity and Selectivity
- AZ331/AZ257: Exhibit nanomolar affinity for L-type calcium channels (IC₅₀ = 12–45 nM) but show cross-reactivity with potassium channels at higher concentrations (>1 µM) .
- Target Compound: In silico docking studies predict strong binding to adenosine A₂ₐ receptors (ΔG = -9.8 kcal/mol) due to complementarity between its oxolane carboxamide and the receptor’s hydrophilic pocket. Experimental validation is pending .
Solubility and Bioavailability
- The oxolane group in the target compound improves aqueous solubility (logP = 1.2) compared to AZ331 (logP = 3.5) and AZ257 (logP = 4.1), suggesting enhanced oral bioavailability .
Metabolic Stability
- Microsomal assays indicate the pyridine-thiophene core resists cytochrome P450-mediated degradation (t₁/₂ > 120 min), whereas dihydropyridines like AZ331 are rapidly oxidized (t₁/₂ = 22 min) .
Biological Activity
N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Oxolane ring : Contributes to the compound's overall stability and lipophilicity.
- Thiophene ring : Known for its ability to interact with biological targets, enhancing the compound's pharmacological profile.
- Pyridine moiety : Imparts additional electronic properties that may influence the compound's activity against various biological targets.
The molecular formula is with a molecular weight of 288.4 g/mol .
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The thiophene ring can modulate the activity of specific enzymes, potentially inhibiting their function and altering cellular signaling pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing physiological responses such as inflammation and microbial resistance .
- Antimicrobial Activity : Initial studies indicate that it possesses notable antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : Some derivatives have shown effectiveness against common fungal strains, suggesting potential use in treating fungal infections.
- Antibacterial Activity : Studies have reported that certain analogs are effective against both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum potential .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various assays. Key findings include:
- Reduction in Inflammatory Markers : Studies have shown that treatment with this compound leads to decreased levels of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in inflammatory cells, further supporting its role as an anti-inflammatory agent .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 1 | MCF-7 | 0.65 | Induces apoptosis |
| 2 | HeLa | 2.41 | Reduces cell viability |
| 3 | PANC-1 | 1.50 | Selective cytotoxicity |
These studies indicate that the compound exhibits potent cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of this compound has identified key features that enhance its biological activity:
- Electron-Withdrawing Groups : Modifications that introduce electron-withdrawing groups on the thiophene or pyridine rings have been shown to improve potency.
- Substituent Variations : Different substituents on the oxolane ring can significantly affect the overall biological profile, including selectivity for specific targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
